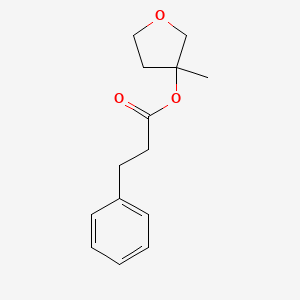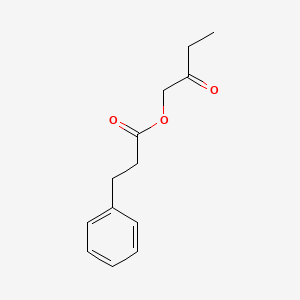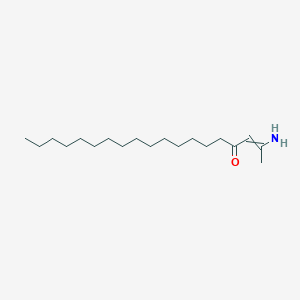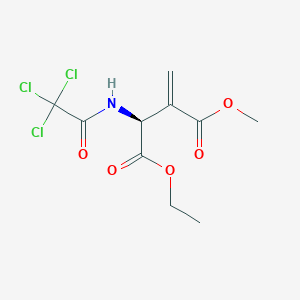![molecular formula C16H26O3 B12524528 1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one CAS No. 670275-58-8](/img/structure/B12524528.png)
1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one is a chemical compound known for its unique spirocyclic structure. This compound features a spiro[3.4]octane core with an oxaspiro ring and an enyl ether substituent. It is a colorless liquid with a boiling point of 208-211°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diol.
Introduction of the Enyl Ether Substituent: The enyl ether substituent can be introduced through an etherification reaction using an appropriate alkene and an alcohol under acidic or basic conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The enyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted ethers, halides.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one involves its interaction with specific molecular targets and pathways. The enyl ether group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The spirocyclic structure may also contribute to its unique chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethyl-3-cyclohexen-1-yl ethanone: Similar in structure but lacks the spirocyclic core.
5-Methyl-3-hexen-2-one: Contains a similar enyl ether group but has a different core structure.
Uniqueness
1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one is unique due to its spirocyclic core and enyl ether substituent, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
670275-58-8 |
|---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(5-methylhex-4-enoxy)-5-oxaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C16H26O3/c1-12(2)8-5-6-10-18-14-13(17)15(3,4)16(14)9-7-11-19-16/h8,14H,5-7,9-11H2,1-4H3 |
InChI-Schlüssel |
HQAQKDUAFWVXOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCOC1C(=O)C(C12CCCO2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)


![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)


![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)



![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
